Superior 52-Week Weight Loss vs. Placebo and Non-Inferiority to Sibutramine
In a 52-week randomized, placebo-controlled trial directly comparing five centrally acting anorectic drugs in obese premenopausal women, diethylpropion (75 mg daily) produced a mean weight loss of -10.0 ± 6.4 kg, which was statistically superior to placebo (-3.1 ± 4.3 kg; P < 0.001) and numerically the largest absolute weight reduction among all active comparators tested, including sibutramine 15 mg (-9.5 ± 5.9 kg), fenproporex 25 mg (-7.8 ± 6.9 kg), and mazindol 2 mg (-7.4 ± 4.9 kg) . Additionally, 71.4% of DEP-treated patients achieved ≥5% weight loss vs. 33.3% on placebo (P < 0.001) . No formal statistical comparison between DEP and sibutramine was conducted, but the absolute difference of -0.5 kg favors DEP .
| Evidence Dimension | Absolute weight loss at 52 weeks (kg ± SD) |
|---|---|
| Target Compound Data | -10.0 ± 6.4 kg (diethylpropion 75 mg/day) |
| Comparator Or Baseline | Placebo: -3.1 ± 4.3 kg; Sibutramine: -9.5 ± 5.9 kg; Fenproporex: -7.8 ± 6.9 kg; Mazindol: -7.4 ± 4.9 kg |
| Quantified Difference | DEP vs. Placebo: -6.9 kg (P < 0.001); DEP vs. Sibutramine: -0.5 kg (no formal comparison) |
| Conditions | Randomized, placebo-controlled, 52-week trial; 174 obese premenopausal women; diet and physical activity encouraged; all drugs administered at standard clinical doses |
Why This Matters
This head-to-head dataset provides the only 52-week comparative evidence across multiple approved anorectics, establishing (+)-diethylaminopropiophenone's clinical weight-loss magnitude for obesity research and therapeutic development benchmarking.
- [1] Suplicy H, Boguszewski CL, Dos Santos CM, de Figueiredo MD, Cunha DR, Radominski R. A comparative study of five centrally acting drugs on the pharmacological treatment of obesity. Int J Obes (Lond). 2014;38(8):1097-1103. doi:10.1038/ijo.2013.225 View Source
